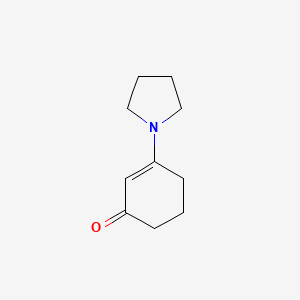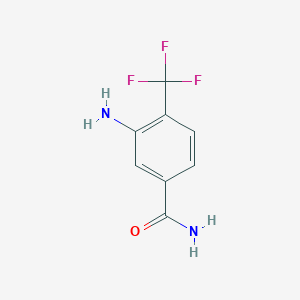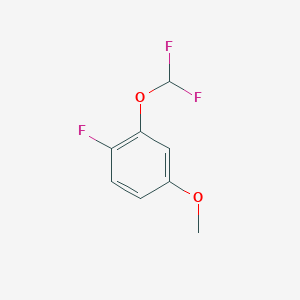
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 95%
Übersicht
Beschreibung
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 95% (2M6TMDI-95%) is a synthetic organic compound used in a variety of scientific research applications. It is a boron-containing heterocyclic compound, and is structurally related to indole, a compound found in many natural products. 2M6TMDI-95% has been used in studies of cell metabolism and in the synthesis of other compounds. It has also been used in studies of molecular recognition and in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and related compounds have been synthesized and characterized in several studies to understand their structural and vibrational properties. For instance, Qing-mei Wu et al. (2021) synthesized similar compounds and characterized their structure using spectroscopy and X-ray diffraction. Their work involved DFT calculations to compare spectroscopic data and molecular structures, providing insights into the conformational analysis and vibrational properties of these compounds (Qing-mei Wu, Yumei Chen, Dong-Mei Chen, & Zhixu Zhou, 2021).
Fluorescent Probes
Compounds containing the 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole moiety have been explored for their potential as fluorescent probes. Shen You-min (2014) synthesized a novel near-infrared fluorescence probe by reacting 9-ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-3-carbaldehyde with 1,2,3,3-tetramethyl-3H-indolium iodide. The resulting compound exhibited fluorescence properties, making it a candidate for bioimaging and analytical applications (Shen You-min, 2014).
Chemical Reactions and Derivatives
The reactivity of indole derivatives, including those similar to 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, has been studied in various chemical reactions. R. Acheson et al. (1972) investigated the reactions of indoles with dimethyl acetylenedicarboxylate, leading to a range of products and showcasing the chemical versatility of indole compounds. Such studies contribute to the development of new synthetic pathways and the discovery of novel indole-based compounds with potential applications in materials science and pharmaceuticals (R. Acheson, J. Bridson, T. Cecil, & A. Hands, 1972).
Antioxidant and Cytotoxicity Properties
The bioactivity of indole derivatives, including potential antioxidant and cytotoxic effects, is another area of research. T. B. Goh et al. (2015) prepared various 6-methoxytetrahydro-β-carboline derivatives through the Maillard reaction and investigated their in vitro antioxidant and cytotoxicity properties. Such studies are crucial for understanding the biological activities of indole derivatives and their potential therapeutic applications (T. B. Goh, R. Koh, M. Yam, M. E. Azhar, M. Mordi, & S. Mansor, 2015).
Eigenschaften
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-10-8-11-6-7-12(9-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZWUCBEARZUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate, 95%](/img/structure/B6335672.png)
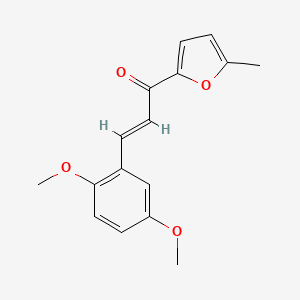


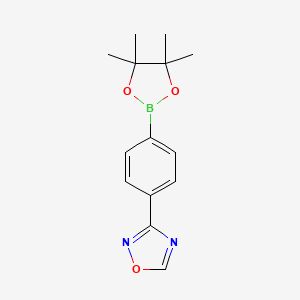
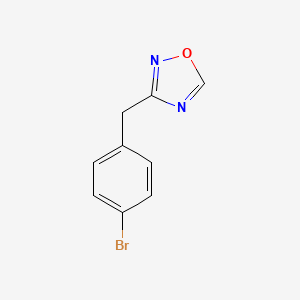


![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)
